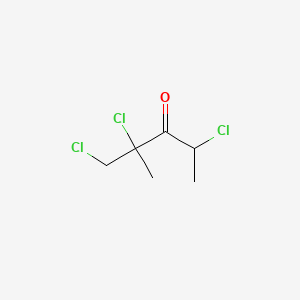![molecular formula C9H19N3O3 B6598690 tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate CAS No. 1146298-55-6](/img/structure/B6598690.png)
tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate (TBAA) is an organic compound used in various scientific research applications. TBAA is a derivative of the amino acid glycine and is a highly versatile compound with a wide range of applications in chemical synthesis and research. TBAA has been used in a variety of research studies, including those related to drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate has been used in many scientific research applications, including drug development, biochemistry, and physiology. In drug development, this compound has been used to study the effects of drugs on the body, as well as to develop new drugs. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to analyze the effects of various chemicals on biochemical pathways. In physiology, this compound has been used to study the effects of various drugs on the body, as well as to analyze the effects of various chemicals on physiological processes.
Mecanismo De Acción
Tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate is a derivative of the amino acid glycine, which is an essential amino acid for humans. This compound binds to the active site of enzymes, which are proteins that catalyze biochemical reactions. This binding activates the enzyme and allows it to catalyze the desired reaction. Once the reaction is complete, the this compound is released from the enzyme and the reaction is complete.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In biochemical studies, this compound has been found to affect the activity of enzymes, as well as the structure and function of proteins. In physiological studies, this compound has been found to affect the activity of hormones, as well as the activity of various organs. This compound has also been found to affect the activity of the immune system, as well as the activity of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate has several advantages for use in lab experiments. This compound is highly versatile, making it suitable for a wide range of experiments. This compound is also relatively inexpensive and easy to obtain, making it an attractive choice for researchers. Additionally, this compound is relatively stable and has a long shelf life, making it ideal for long-term experiments.
However, this compound is not without its limitations. This compound is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, this compound is not very stable in the presence of bases and acids, making it unsuitable for experiments that require the use of these substances. Finally, this compound is not very soluble in organic solvents, making it difficult to use in experiments that require the use of these solvents.
Direcciones Futuras
There are several potential future directions for tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate research. One potential direction is to explore the potential of this compound as a drug delivery system. This compound could be used to deliver drugs to specific tissues or organs, allowing for more targeted drug delivery. Another potential direction is to explore the potential of this compound as a therapeutic agent. This compound could be used to treat a variety of diseases or conditions, such as cancer, diabetes, and heart disease. Additionally, this compound could be used to modulate the activity of the immune system, allowing for the treatment of autoimmune diseases. Finally, this compound could be used to modulate the activity of the nervous system, allowing for the treatment of neurological disorders.
Métodos De Síntesis
Tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate can be synthesized via a nucleophilic substitution of a tert-butyl halide with 2-aminoacetamide. The reaction is initiated by a nucleophile, such as a base or an amine, which attacks the carbon atom of the halide in a SN2 reaction. This results in the formation of a tert-butyl carbamate, which is then reacted with 2-aminoacetamide to form this compound. The reaction is typically carried out in an aqueous solution at a temperature of about 0 °C.
Propiedades
IUPAC Name |
tert-butyl N-[2-[(2-aminoacetyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-9(2,3)15-8(14)12-5-4-11-7(13)6-10/h4-6,10H2,1-3H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXNBJZNGMAVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B6598616.png)
![7-[4-(difluoromethoxy)benzenesulfonyl]-2-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B6598622.png)
![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)

![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)


![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
![[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)
![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)


![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)